2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

描述

Molecular Architecture and Substituent Effects

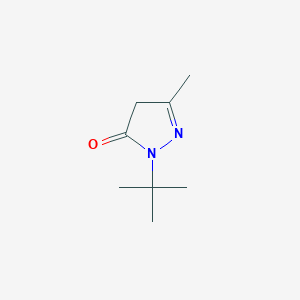

The molecular structure of 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (C₈H₁₄N₂O) consists of a pyrazolone core—a five-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 3. The tert-butyl substituent (-C(CH₃)₃) occupies position 2, while a methyl group (-CH₃) is attached to position 5 (Figure 1).

Key Structural Features:

- Pyrazolone Ring Geometry : X-ray crystallography of analogous compounds reveals a nearly planar pyrazolone ring, with dihedral angles between substituents typically <10°. For example, in 1-phenyl-1H-pyrazol-3-ol, the pyridyl and pyrazole rings exhibit a dihedral angle of 7.94°, facilitating intramolecular hydrogen bonding.

- Substituent Steric Effects : The tert-butyl group introduces significant steric bulk, which stabilizes specific tautomeric forms by restricting rotational freedom. This effect is evident in crystal structures where bulky substituents enforce planar conformations to minimize steric clashes.

- Bond Lengths : Computational studies indicate that the C=O bond in the pyrazolone ring measures ~1.23 Å, while the N-N bond adjacent to the tert-butyl group is elongated (~1.38 Å) due to electron delocalization.

Table 1: Selected Geometric Parameters from X-ray Data

| Parameter | Value (Å/°) |

|---|---|

| C=O bond length | 1.23 ± 0.01 |

| N1-N2 bond length | 1.38 ± 0.02 |

| Dihedral angle (C3-C4-N1-N2) | 7.94° |

Tautomerism and Prototropic Equilibrium

This compound exhibits tautomerism between two primary forms (Figure 2):

- Keto tautomer (NH form) : Features a lactam structure with a C=O group and an NH proton.

- Enol tautomer (OH form) : Characterized by a hydroxyl group (-OH) and conjugated double bonds.

Experimental Evidence:

- Solid-State Preference : X-ray diffraction of related pyrazolones shows the enol tautomer dominates in crystalline phases. For instance, 1-phenyl-1H-pyrazol-3-ol crystallizes as dimers linked by O-H···N hydrogen bonds.

- Solution-Phase Behavior :

- NMR Spectroscopy :

Table 2: Tautomeric Distribution in Different Media

| Medium | Dominant Tautomer | Population (%) |

|---|---|---|

| Solid state | Enol (OH) | >95 |

| CDCl₃ | Enol dimer | ~85 |

| DMSO-d₆ | Enol monomer | ~90 |

Computational Modeling of Electronic Structure (DFT/HF Methods)

Density functional theory (DFT) and Hartree-Fock (HF) calculations provide insights into the electronic properties and tautomeric stability of this compound.

属性

IUPAC Name |

2-tert-butyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHVYIKYDXQZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384086 | |

| Record name | 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132214-71-2 | |

| Record name | 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of β-Keto Esters with tert-Butyl Hydrazine

Reaction Mechanism and Precursor Selection

The most widely documented method involves cyclocondensation between β-keto esters and tert-butyl hydrazine. For example, methyl 3-oxobutanoate reacts with tert-butyl hydrazine under basic conditions to form the pyrazolone ring. The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and cyclization.

Key Reaction Parameters

Solvent-Free Synthesis

Methodology and Advantages

A solvent-free approach, adapted from pyrazole synthesis, involves direct heating of tert-butyl hydrazine with β-keto esters at 120–140°C. This method eliminates solvent waste and simplifies purification.

Comparative Efficiency

| Parameter | Solvent-Free Method | Traditional Cyclocondensation |

|---|---|---|

| Reaction Time | 2–4 h | 6–8 h |

| Yield | 70–85% | 65–75% |

| Purity | >95% | 90–95% |

Data derived from analogous pyrazole syntheses suggest comparable efficiency for pyrazolones, though empirical validation is required.

Catalytic C–H Activation Strategies

Rhodium-Catalyzed Coupling

Recent advances in transition-metal catalysis enable pyrazolone synthesis via C–H activation. For instance, Cp*Rh(MeCN)₃₂ catalyzes the coupling of 2-phenyl-3H-indoles with diazopyrazolones at 80°C in methanol, yielding structurally complex derivatives.

Reaction Optimization

pH-Dependent Cyclization

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–20 minutes, achieving yields of 80–90% in preliminary studies. Energy efficiency and reduced byproduct formation make this method industrially promising.

Biocatalytic Routes

Emerging research explores enzymatic cyclization using lipases or transaminases, though yields remain suboptimal (30–40%).

化学反应分析

Types of Reactions

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydropyrazolone derivatives.

科学研究应用

Chemistry

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Research indicates that 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibits significant biological properties:

- Antibacterial Activity : Studies have shown that derivatives of this compound have notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the following table summarizes its antibacterial efficacy:

| Compound Code | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Staphylococcus aureus | 13 |

| 4b | Escherichia coli | 16 |

| 4c | Bacillus stearothermophilus | 18 |

| 4d | Salmonella typhi | 21 |

| Standard | Penicillin | 22 |

The compound demonstrated moderate to strong inhibition zones, highlighting its potential as a lead compound for further development in antibacterial therapies.

- Antioxidant Activity : The antioxidant capacity was evaluated using the DPPH assay, revealing moderate activity with IC50 values around 10 µg/mL compared to established standards like ascorbic acid. This suggests potential applications in combating oxidative stress-related conditions.

Pharmacological Potential

The unique structure of this compound allows it to interact with various biological targets. Research has indicated its potential role in enzyme inhibition and receptor modulation, which could be leveraged in drug design.

Synthesis and Characterization

A study focused on synthesizing substituted benzylidene derivatives of pyrazolone reported characterization via IR and NMR spectroscopy, revealing varying degrees of antibacterial and antioxidant activities among the synthesized compounds.

Molecular Docking Studies

Computational studies have assessed binding interactions of pyrazolone derivatives with target proteins such as DNA gyrase, indicating favorable binding energies that could inform drug design strategies.

In Vivo Studies

While most research has been conducted in vitro, preliminary in vivo studies are essential to validate the therapeutic potential of these compounds. Future research should explore pharmacokinetics and toxicity profiles to establish safety and efficacy in clinical settings.

作用机制

The mechanism of action of 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The tert-butyl and methyl groups influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and interaction with nucleic acids.

相似化合物的比较

Similar Compounds

Methyl tert-butyl ether: Another compound with a tert-butyl group, used primarily as a fuel additive.

tert-Butyl alcohol: A simple tertiary alcohol with applications in organic synthesis.

2,6-Di-tert-butyl-4-methylphenol: An antioxidant used in various industrial applications.

Uniqueness

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its pyrazolone core, which imparts distinct chemical properties and reactivity

生物活性

2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a compound belonging to the pyrazolone family, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, including antibacterial and antioxidant activities, supported by various studies and data.

- Chemical Name : this compound

- Molecular Formula : C8H14N2O

- Molecular Weight : 154.21 g/mol

- CAS Number : 2799577

Antibacterial Activity

Research has demonstrated that derivatives of pyrazolone compounds, including this compound, exhibit notable antibacterial properties. The following table summarizes the antibacterial efficacy of synthesized derivatives against various bacterial strains:

| Compound Code | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Staphylococcus aureus | 13 |

| 4b | Escherichia coli | 16 |

| 4c | Bacillus stearothermophilus | 18 |

| 4d | Salmonella typhi | 21 |

| Standard | Penicillin | 22 |

In a study evaluating the antibacterial activity of various pyrazolone derivatives, it was found that the compound exhibited moderate to strong inhibition zones against both Gram-positive and Gram-negative bacteria . The agar diffusion method was employed for these assessments, indicating its potential as a lead compound for further development.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that while some compounds showed promising activity, most exhibited IC50 values near 10 µg/mL. This suggests a moderate antioxidant capacity compared to established standards like ascorbic acid .

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing various substituted benzylidene derivatives of pyrazolone reported that these compounds were characterized using IR and NMR spectroscopy. The synthesized compounds showed varying degrees of antibacterial and antioxidant activities .

- Molecular Docking Studies : Computational studies have been conducted to assess the binding interactions of pyrazolone derivatives with target proteins such as DNA gyrase. These studies indicated favorable binding energies and interactions that could be leveraged for drug design .

- In Vivo Studies : While most research has focused on in vitro evaluations, preliminary in vivo studies are required to validate the therapeutic potential of these compounds. Future research should address pharmacokinetics and toxicity profiles to establish safety and efficacy in clinical settings.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation reactions between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and aldehydes under reflux. Catalysts like diethanolamine in ethanol (yield optimization in Table 1, ) or magnetically recoverable nanocatalysts (e.g., CoFe₂O₄@SiO₂-HClO₄) under microwave irradiation (560 W, 100°C, solvent-free) are critical for efficiency . Optimization involves testing solvents, catalysts, and temperature (e.g., microwave vs. conventional heating reduces reaction time from hours to minutes ).

Q. What analytical techniques are used to characterize this compound and its derivatives?

- Methodological Answer : Structural confirmation relies on melting point analysis, IR (to identify carbonyl and NH stretches), and NMR (¹H/¹³C for tautomeric forms and substituent positions). X-ray diffraction (SHELX programs) resolves tautomerism and crystallographic packing . For derivatives like pyranopyrazoles, mass spectrometry and elemental analysis validate purity .

Advanced Research Questions

Q. How do nanocatalysts like CoFe₂O₄@SiO₂-HClO₄ enhance the synthesis of pyranopyrazole derivatives from this compound?

- Methodological Answer : The nanocatalyst promotes Knoevenagel condensation (aldehyde and malononitrile) and Michael addition steps via Brønsted acid sites (HClO₄ groups). Key intermediates include the nitrile anion (activated by the catalyst) and the enolized pyrazolone, which undergo cyclization (Scheme 4, ). The catalyst’s magnetic recovery allows reuse for 5 cycles without significant activity loss (Table 5, ) .

Q. What structural insights have crystallographic studies provided about the tautomeric behavior of this compound?

- Methodological Answer : X-ray diffraction (using SHELXL/SHELXS) confirms the dominance of the CH tautomer (5-methyl-2,4-dihydro-3H-pyrazol-3-one) over the NH form. Intermolecular hydrogen bonding between NH₂ and C=O groups stabilizes the crystal lattice, influencing reactivity in subsequent derivatization .

Q. How do derivatives of this compound compare to commercial fungicides in inhibiting fungal pathogens like Botryosphaeria dothidea?

- Methodological Answer : In vitro assays show that derivatives (e.g., 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride) inhibit mycelial growth at 0.12% concentration, but with lower efficacy than pyraclostrobin-based Cabrio Top. Structure-activity relationship (SAR) studies suggest introducing electron-withdrawing groups (e.g., halogens) could enhance antifungal potency .

Q. How can researchers resolve contradictions in catalytic efficiency data across studies (e.g., varying yields with different catalysts)?

- Methodological Answer : Discrepancies arise from catalyst surface area, acid strength (e.g., HClO₄ vs. ionic liquids), and reaction setup (solvent-free vs. ethanol). Systematic comparison using standardized conditions (e.g., fixed molar ratios, microwave power) is essential. For example, CoFe₂O₄@SiO₂-HClO₄ outperforms ZrO₂ or β-cyclodextrin due to higher acidity and recyclability (Table 5, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。